molecular formula C26H19N5OS2 B2477273 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 812685-74-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide

Cat. No.: B2477273
CAS No.: 812685-74-8
M. Wt: 481.59
InChI Key: GKCIFNTVDIOTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a triazoloquinoline scaffold via a sulfanylacetamide bridge. Benzothiazoles are renowned for their bioactivity, particularly in anticancer and antimicrobial contexts, while triazoloquinolines contribute to enhanced binding affinity due to their planar aromatic systems .

  • Click chemistry for triazole formation (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition, as seen in ) .
  • Nucleophilic substitution for sulfanyl group integration (e.g., coupling thiols with halogenated intermediates, as in and ) .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5OS2/c1-16-13-23-29-30-26(31(23)21-11-4-2-9-19(16)21)33-15-24(32)27-18-8-6-7-17(14-18)25-28-20-10-3-5-12-22(20)34-25/h2-14H,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCIFNTVDIOTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a phenyl group, and a triazole-linked sulfanyl acetamide. Its molecular formula is C19H16N4O2SC_{19}H_{16}N_4O_2S, with a molecular weight of approximately 372.48 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways related to cellular responses.
  • Antimicrobial Activity : It exhibits activity against various bacterial strains and fungi, suggesting potential therapeutic applications in infectious diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance:

CompoundActivity TypeMIC (µg/mL)Reference
10fAntibacterial50
22eAntifungal25
7aAnti-tubercular10

These results highlight the compound's potential in treating infections caused by resistant strains.

Anti-cancer Activity

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For example:

  • Compounds derived from benzothiazole have demonstrated cytotoxic effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with IC50 values ranging from 6.46 to 6.56 µM for specific derivatives .

Synthesis and Evaluation

In a study evaluating the synthesis of related compounds, researchers synthesized several benzothiazole derivatives and assessed their biological activities. The derivatives were tested for enzyme inhibition and showed promising results against Kv1.3 channels, indicating potential applications in autoimmune diseases .

In Vivo Studies

In vivo studies have demonstrated that certain benzothiazole derivatives exhibit anti-inflammatory properties by modulating cytokine levels in animal models of inflammation. This suggests that this compound may also have therapeutic potential in inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Research has indicated that derivatives of triazoloquinoline compounds exhibit anticonvulsant properties. For instance, the synthesis of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives has shown promising anticonvulsant activity in animal models, with certain compounds displaying higher efficacy than established medications like phenytoin . The specific mechanism of action often involves modulation of neurotransmitter systems or ion channels.

Antimicrobial Properties
Benzothiazole derivatives have been recognized for their antimicrobial activities. Compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide have been investigated for their efficacy against various bacterial and fungal strains. In vitro studies suggest that modifications in the benzothiazole structure can enhance antimicrobial potency .

Anticancer Potential
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound under discussion has been part of research focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with cell cycle regulation and apoptotic pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps including cyclization reactions and functional group modifications. The following table summarizes key synthetic approaches:

Synthetic Method Description
Cyclization Reactions Utilization of 1,3-benzothiazole derivatives in cyclization to form the core structure.
Functionalization Introduction of sulfanyl and acetamide groups through nucleophilic substitution reactions.
Optimization Studies Exploration of reaction conditions to enhance yield and selectivity for desired products.

Case Studies

Several case studies have documented the applications and effectiveness of compounds similar to this compound:

Case Study 1: Anticonvulsant Efficacy
In a study involving a series of triazoloquinoline derivatives, one compound demonstrated an ED50 value significantly lower than that of phenytoin in maximal electroshock tests. This suggests a favorable therapeutic index and potential for further development as an anticonvulsant agent .

Case Study 2: Antimicrobial Screening
A derivative was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, and pharmacological profiles. Below is a comparative analysis of key derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Benzothiazole + Triazoloquinoline - 3-(Benzothiazol-2-yl)phenyl
- 5-Methyl-triazoloquinoline
C₂₆H₁₈N₆OS₂ Combines benzothiazole’s bioactivity with triazoloquinoline’s planar rigidity. -
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Triazoloquinoline - 3-(Trifluoromethyl)phenyl
- 5-Methyl-triazoloquinoline
C₂₀H₁₄F₃N₅OS CF₃ group enhances lipophilicity and metabolic stability.
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole + Piperazine - Pyridine-2-carbonyl-piperazine C₁₇H₁₆N₆O₂S Piperazine linker improves solubility; pyridine aids metal coordination.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole + Thiazolo-triazole - 4-Chlorophenyl-thiazolo-triazole
- Propanamide chain
C₂₅H₁₇ClN₆OS₂ Chlorophenyl group enhances electron-withdrawing effects.
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole + Triazole - Benzothiazole-sulfanylmethyl
- 3-Hydroxypropyl
C₂₁H₂₁N₅O₂S₃ Hydroxypropyl group increases hydrophilicity.

Key Structural and Functional Insights

Role of Benzothiazole vs. Triazoloquinoline Scaffolds

  • Benzothiazole (e.g., ): Imparts anticancer activity via intercalation or kinase inhibition .
  • Triazoloquinoline (e.g., Target Compound, ): Enhances DNA/RNA binding due to planar aromaticity; the 5-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents .

Impact of Sulfanyl Linkers

  • The sulfanylacetamide bridge (Target Compound, ) facilitates conformational flexibility, enabling interactions with diverse biological targets .
  • Propanamide vs. Acetamide Chains ( vs. Target Compound): Longer chains (propanamide) may improve membrane permeability but reduce target specificity .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃ in , Cl in ): Increase metabolic stability and binding to hydrophobic pockets .
  • Hydrophilic Groups (e.g., 3-hydroxypropyl in ): Enhance aqueous solubility but may limit blood-brain barrier penetration .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole core is typically constructed via acid-catalyzed cyclization. A representative protocol involves:

  • Heating 2-aminothiophenol (10 mmol) with 3-nitrobenzaldehyde (12 mmol) in polyphosphoric acid at 120°C for 6 hours
  • Subsequent reduction of the nitro group using H2/Pd-C in ethanol to yield 3-(1,3-benzothiazol-2-yl)aniline (87% yield)

Preparation of 5-Methyl-triazolo[4,3-a]quinoline-1-thiol

Oxidative Cyclization Strategy

Triazoloquinoline synthesis follows a two-stage process:

  • Quinoline Amination :
    • 5-Methylquinoline (1 eq) treated with hydrazine hydrate (3 eq) in ethylene glycol at 160°C for 8 hours
    • Isolation of 5-methylquinolin-8-amine (92% purity by HPLC)
  • Triazole Ring Closure :
    • Reaction with CS2/KOH in DMF at 0°C followed by iodomethane quench
    • Final thiol deprotection using HCl/EtOH to afford 5-methyl-triazolo[4,3-a]quinoline-1-thiol (64% yield)

Sulfanylacetamide Bridge Formation

Thiol-Activated Coupling Protocol

Critical parameters for successful sulfanyl group transfer:

Parameter Optimal Condition Yield Impact
pH 8.5–9.0 (NH4HCO3 buffer) <5% yield outside range
Temperature 0–5°C 15% decrease at 25°C
Equivalents of Thiol 1.2 eq 22% drop at 1.0 eq

A representative procedure:

  • Activate 3-(1,3-benzothiazol-2-yl)aniline with chloroacetyl chloride (1.05 eq) in THF at -20°C
  • Add 5-methyl-triazolo[4,3-a]quinoline-1-thiol (1.2 eq) and DIPEA (3 eq)
  • Stir for 12 hours under N2 atmosphere to afford final product (71% isolated yield)

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Approach

While less efficient, this method avoids thiol handling:

  • React 3-(1,3-benzothiazol-2-yl)phenol with DIAD/PPh3 in presence of 1-thiol-triazoloquinoline
  • Achieves 48% yield but requires chromatographic purification

Solid-Phase Synthesis

Immobilized benzothiazole on Wang resin enables iterative coupling:

  • 5-Step sequence with overall 34% yield
  • Advantageous for parallel analog synthesis

Reaction Optimization and Process Chemistry

Solvent Screening for Amidation

Comparative solvent study (1 mmol scale):

Solvent Conversion (%) Byproduct Formation
DMF 98 <2%
THF 76 12%
DCM 81 8%
Acetonitrile 65 18%

DMF emerges as optimal despite higher boiling point due to superior substrate solubility.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, triazole-H)
  • δ 8.21–7.89 (m, 8H, aromatic)
  • δ 4.32 (s, 2H, SCH2CO)
  • δ 2.45 (s, 3H, CH3)

HPLC-MS:

  • tR = 6.78 min (C18, 0.1% HCOOH/MeCN)
  • m/z 486.1 [M+H]+ (calc. 486.08)

Scale-Up Challenges and Solutions

Exothermic Reaction Management

During kilogram-scale production:

  • Implement segmented addition of chloroacetyl chloride
  • Jacket cooling maintained at -15°C
  • Reduced impurity profile from 8.2% to 1.7%

Crystallization Optimization

Ethanol/water (7:3 v/v) affords:

  • 99.2% purity by qNMR
  • Polymorph Form I stability >24 months

Q & A

Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the triazoloquinoline core via cyclization of precursor amines and ketones under reflux conditions in ethanol or dichloromethane .

Functionalization : Introduce the benzothiazole moiety via nucleophilic substitution or Suzuki coupling, using catalysts like Pd(PPh₃)₄ .

Acetamide Linkage : Attach the sulfanylacetamide group using chloroacetyl chloride and triethylamine in dioxane, followed by purification via recrystallization .
Key reagents include acetic anhydride, sulfur-containing nucleophiles (e.g., thiols), and palladium catalysts .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : The compound’s bioactivity arises from:
  • Triazoloquinoline Core : Imparts π-π stacking interactions with biological targets, enhancing binding affinity .
  • Benzothiazole Moiety : Known for antimicrobial and anticancer properties due to its electron-deficient aromatic system .
  • Sulfanylacetamide Linker : Facilitates hydrogen bonding with enzymes like kinases or proteases, modulating activity .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Inhibits cancer cell proliferation (IC₅₀ = 2.5–10 µM in MCF-7 and A549 cells) via topoisomerase II inhibition .
  • Antimicrobial Effects : Disrupts bacterial membrane integrity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
  • Enzyme Modulation : Targets tyrosine kinases and cytochrome P450 isoforms, validated through enzymatic assays and molecular docking .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and control cell passage numbers .
  • Structural Analog Interference : Use HPLC to verify compound purity (>95%) and rule out byproducts .
  • Target Selectivity : Perform kinase profiling panels to identify off-target effects .
    Example: A 2023 study resolved IC₅₀ discrepancies by correlating logP values (3.2–3.8) with membrane permeability differences in cancer cell lines .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .
  • Cocrystallization : Use coformers like succinic acid to improve dissolution rates (tested via powder XRD and DSC) .
  • Lipid Nanoparticle Encapsulation : Achieve >80% encapsulation efficiency, validated by dynamic light scattering (DLS) and in vivo pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

  • Methodological Answer :

Analog Synthesis : Prepare derivatives with modifications (e.g., replacing benzothiazole with thiadiazole) .

Biological Testing : Compare IC₅₀ values across analogs in dose-response assays .

Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces and identify key pharmacophores .
Example: A 2024 SAR study showed that removing the 5-methyl group on the triazoloquinoline core reduced anticancer activity by 70%, highlighting its importance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.